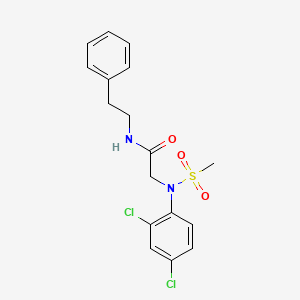![molecular formula C23H18N2O2 B4847601 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4847601.png)
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide
描述
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide, also known as MPT0B392, is a novel small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer treatment, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has also been shown to activate the p38 MAPK signaling pathway, which plays a role in inflammation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against neurodegeneration in animal models of Alzheimer's and Parkinson's. Furthermore, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to have low toxicity in normal cells, suggesting that it may be a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is its relative ease of synthesis, which makes it readily available for scientific research. Additionally, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has shown promising results in various preclinical studies, indicating its potential for further development as a therapeutic agent.
One limitation of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is the lack of clinical data, as it has not yet been tested in humans. Furthermore, the mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research and development of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential applications in various diseases. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Furthermore, the development of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
科学研究应用
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to inhibit tumor growth in animal models of breast cancer and colon cancer.
In addition to its anticancer properties, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has also been studied for its anti-inflammatory and neuroprotective effects. Studies have shown that N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can reduce inflammation in animal models of arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(Z)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTAVJOCUZNUCC-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-({[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B4847534.png)
![4-[(5-methyl-2-thienyl)sulfonyl]morpholine](/img/structure/B4847536.png)
![1-phenyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4847548.png)
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4847555.png)
![2-(allylamino)-3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4847562.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)
![N,1-bis(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4847575.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4847578.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4847596.png)
![tert-butyl 2-[1-(5-chloro-2-thienyl)propylidene]hydrazinecarboxylate](/img/structure/B4847600.png)
![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B4847618.png)